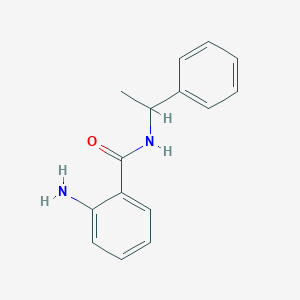

2-amino-N-(1-phenylethyl)benzamide

Übersicht

Beschreibung

2-amino-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a benzamide derivative that features an amino group and a phenylethyl group attached to the benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-phenylethyl)benzamide typically involves the condensation of 2-aminobenzamide with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Nitro derivatives of the benzamide.

Reduction: Amine derivatives of the benzamide.

Substitution: Halogenated or nitrated benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Drug Discovery and Development

The compound has garnered attention in the field of drug discovery due to its potential as a pharmacological agent. It is structurally related to other bioactive compounds that exhibit various therapeutic effects:

- NMDA Receptor Modulation : Research indicates that derivatives of benzamide, including compounds similar to 2-amino-N-(1-phenylethyl)benzamide, can act as selective antagonists at the NR2B subtype of NMDA receptors. This interaction is significant for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia .

- Antimicrobial Activity : Studies have shown that related benzamide derivatives demonstrate antimicrobial properties against various pathogens. For example, the derivative 2-hydroxy-N-(2-phenylethyl)benzamide exhibited notable growth inhibition against Mycospharella pinodes, a fungal pathogen affecting crops . This suggests that this compound may also possess similar properties, warranting further investigation.

1.2 Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships has been crucial in optimizing the pharmacological properties of compounds like this compound. Variations in substituents on the aromatic ring have been shown to significantly affect binding affinity and selectivity towards specific biological targets, including NMDA receptors .

Agricultural Applications

2.1 Crop Protection

Given its potential antimicrobial activity, this compound could serve as a basis for developing new agrochemicals aimed at protecting crops from fungal diseases. The ability to inhibit pathogens like Mycospharella pinodes positions this compound as a candidate for further agricultural research.

2.2 Biopesticide Development

The dual functionality observed in related compounds—acting both as antimicrobial agents and influencing plant growth—opens avenues for developing biopesticides that are environmentally friendly alternatives to synthetic chemicals . This aligns with current trends in sustainable agriculture.

Safety and Toxicity Considerations

While exploring the applications of this compound, it is essential to consider its safety profile:

- Toxicity : The compound has been classified with potential acute toxicity if ingested and can cause skin irritation . Therefore, any application in pharmaceuticals or agriculture must include comprehensive safety evaluations.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential NMDA receptor antagonist; SAR studies indicate significant pharmacological potential |

| Agricultural Science | Exhibits antimicrobial activity against fungal pathogens; potential for biopesticide development |

| Safety Profile | Classified as harmful if swallowed; causes skin irritation |

Wirkmechanismus

The mechanism of action of 2-amino-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-N-(1-phenylpropyl)benzamide

- 2-amino-N-(1-phenylethyl)benzothiazole

- 2-amino-N-(1-phenylethyl)benzimidazole

Uniqueness

2-amino-N-(1-phenylethyl)benzamide is unique due to its specific substitution pattern on the benzamide core. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

2-amino-N-(1-phenylethyl)benzamide, a compound belonging to the class of aminobenzamides, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its potential as an antidepressant and anticancer agent, as well as its anticonvulsant effects. Various studies have investigated the structure-activity relationships (SAR) of this compound and its derivatives.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by an amino group attached to a benzamide moiety, which is crucial for its biological activity.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in various animal models. A study demonstrated that modifications to the benzamide structure can enhance its efficacy. The compound's mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and its derivatives. One notable study assessed a series of N-phenylbenzamide derivatives for their activity against enterovirus 71 (EV71), a virus associated with hand, foot, and mouth disease. Among these derivatives, some demonstrated low micromolar inhibitory concentrations (IC50 values ranging from 5.7 to 18 μM), suggesting promising anticancer properties . The selectivity index (SI) values indicated that these compounds could be developed further for therapeutic applications.

Anticonvulsant Activity

The anticonvulsant activity of related compounds has also been investigated. A study focused on the structure-activity relationship of amides related to 4-amino-N-(1-phenylethyl)benzamide revealed that acylation and alkylation of the amino group led to a loss of anticonvulsant efficacy. However, slight modifications improved potency while increasing toxicity . This highlights the delicate balance required in drug design for anticonvulsant agents.

Table 1: Summary of Biological Activities

| Activity | IC50 (μM) | Selectivity Index | Notes |

|---|---|---|---|

| Antidepressant | Not specified | Not specified | Modulates serotonin and norepinephrine pathways |

| Anticancer (EV71) | 5.7 - 18 | 10 - 110 | Promising lead for antiviral drug development |

| Anticonvulsant | Varies | Varies | Structural modifications impact efficacy and toxicity |

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzene rings significantly affect the biological activity of this compound. For instance:

Eigenschaften

IUPAC Name |

2-amino-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRHMOXICLSVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383899 | |

| Record name | 2-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827834 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85592-80-9 | |

| Record name | 2-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(1-phenylethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.